molecular formula C20H21N5O3S B3002391 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE CAS No. 349145-27-3

4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3002391
CAS No.: 349145-27-3
M. Wt: 411.48
InChI Key: VGPYDGBKGZRLKU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a dimethylamino group at the 4-position and a 4-methylpyrimidin-2-yl sulfamoyl group on the adjacent phenyl ring. Its synthesis likely involves coupling reactions between functionalized benzamides and sulfamoyl intermediates, as seen in related benzamide derivatives .

Properties

IUPAC Name

4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-14-12-13-21-20(22-14)24-29(27,28)18-10-6-16(7-11-18)23-19(26)15-4-8-17(9-5-15)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPYDGBKGZRLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-dimethylaminobenzoyl chloride with 4-(4-methylpyrimidin-2-yl)sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Research indicates that derivatives with similar structures exhibit significant inhibition of tumor growth and proliferation. For instance, compounds related to this structure have been studied for their ability to inhibit specific kinases involved in cancer cell signaling pathways.

Case Study: Inhibition of Bcr-Abl Kinase

  • Objective : To evaluate the inhibitory effects on Bcr-Abl kinase, which is crucial in chronic myeloid leukemia (CML).
  • Method : The compound was tested against a panel of CML cell lines.
  • Results : Significant cytotoxicity was observed, with IC50 values indicating potent activity comparable to established treatments like imatinib .

Antimicrobial Properties

The sulfonamide moiety in this compound suggests potential antimicrobial applications. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial folic acid synthesis.

Research Findings

  • Study : A series of tests were conducted against Gram-positive and Gram-negative bacteria.
  • Outcome : The compound demonstrated bacteriostatic activity, particularly against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 4-(dimethylamino)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide.

Structural FeatureModification ImpactActivity Change
Dimethylamino GroupEnhances solubility and potencyIncreased anticancer activity
Sulfonamide LinkageCritical for antimicrobial actionEssential for efficacy
Pyrimidine SubstitutionAffects kinase selectivityVariability in inhibition

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthesis pathway includes:

  • Formation of the Sulfonamide :
    • Reaction between an amine and sulfonyl chloride.
  • Coupling with Pyrimidine Derivative :
    • Utilizing coupling agents to facilitate the formation of the desired amide bond.
  • Final Modification :
    • Introduction of dimethylamino groups through alkylation reactions.

Toxicological Considerations

While exploring the applications, it is also essential to consider the toxicological profile of this compound. Preliminary studies indicate that while effective, there are concerns regarding aquatic toxicity and potential reproductive effects .

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-(Trifluoromethyl)Benzamide (CAS 667887-29-8)
  • Structure: Replaces dimethylamino with a trifluoromethyl group.
  • Properties: Molecular formula: C₁₉H₁₅F₃N₄O₃S; Molar mass: 436.41 g/mol. The electron-withdrawing trifluoromethyl group reduces solubility but enhances metabolic stability and lipophilicity compared to the dimethylamino analog .
N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Nitrobenzamide (CAS 132593-36-3)
  • Structure: Features a nitro group instead of dimethylamino.
  • Properties :
    • Molecular formula: C₁₈H₁₅N₅O₅S; Molar mass: 413.41 g/mol.
    • Higher melting point (270–272°C) and density (1.519 g/cm³) due to increased crystallinity from the nitro group’s planar geometry .
4-[Benzyl(Methyl)Sulfamoyl]-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Benzamide (CAS 868212-77-5)
  • Structure : Adds a benzyl-methyl sulfamoyl group to the benzamide.
  • Properties :
    • Molecular formula: C₂₆H₂₅N₅O₅S₂; Molar mass: 559.64 g/mol.
    • The bulky substituent may hinder receptor binding but improve selectivity for hydrophobic targets .

Modifications on the Pyrimidine Ring

N-[4-[(6-Methoxypyrimidin-4-yl)Sulfamoyl]Phenyl]-4-Morpholin-4-ylsulfonylbenzamide (CAS 457651-05-7)
  • Structure : Substitutes 4-methylpyrimidine with 6-methoxypyrimidine and adds a morpholine sulfonyl group.
  • The morpholine sulfonyl group enhances water solubility .
4-Phenyl-N-[4-(2-Pyrimidinylsulfamoyl)Phenyl]Butanamide (MFCD03110678)
  • Structure : Replaces benzamide with a butanamide chain and uses an unsubstituted pyrimidine.
  • Properties :
    • The longer aliphatic chain may reduce rigidity and affect pharmacokinetic profiles compared to benzamide derivatives .

Functional Group Additions

Selenoyl and Thiadiazole Derivatives
  • Compounds like 4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide () introduce selenium, which can enhance antioxidant activity but pose toxicity risks .
  • N-[4-({4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Sulfamoyl)Phenyl]Amine () highlights the role of thiadiazole in antibacterial agents, though its synthesis impurities may affect efficacy .

Comparative Data Table

Compound Name Substituents (Benzamide/Pyrimidine) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound: 4-(Dimethylamino)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Dimethylamino / 4-methylpyrimidine C₂₀H₂₁N₅O₃S 419.48* Enhanced solubility, moderate lipophilicity
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide Trifluoromethyl / 4-methylpyrimidine C₁₉H₁₅F₃N₄O₃S 436.41 High metabolic stability, lower solubility
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide Nitro / 4-methylpyrimidine C₁₈H₁₅N₅O₅S 413.41 High crystallinity (mp 270–272°C)
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide Morpholine sulfonyl / 6-methoxypyrimidine C₂₂H₂₄N₆O₇S₂ 556.60 Improved water solubility

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups: Dimethylamino and methoxy groups improve solubility, whereas nitro and trifluoromethyl groups enhance stability but reduce bioavailability .
  • Structural Complexity : Bulky groups (e.g., benzyl-methyl sulfamoyl) may improve target specificity but complicate synthesis .

Biological Activity

The compound 4-(dimethylamino)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 348.42 g/mol. The structure features a dimethylamino group, a sulfamoyl moiety, and a pyrimidine ring, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzamide derivatives are known to inhibit various enzymes, including kinases and proteases. This compound has shown potential in inhibiting specific cancer-related pathways.
  • Antiviral Activity : Some studies indicate that related compounds exhibit antiviral properties. The presence of the pyrimidine ring may enhance interaction with viral proteins, potentially disrupting viral replication.

Pharmacological Effects

Research findings suggest several pharmacological effects associated with this compound:

  • Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor properties, particularly against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : The sulfamoyl group may contribute to antimicrobial activity, making this compound a candidate for further investigation in the treatment of bacterial infections.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cell lines, suggesting its potential use as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Study on Antiviral Properties : A study published in Nature highlighted the effectiveness of similar benzamide derivatives against filoviruses such as Ebola and Marburg. Compounds structurally related to this compound showed significant inhibition of viral entry into host cells .
  • Antitumor Efficacy : Research conducted by Smith et al. (2020) demonstrated that benzamide derivatives could inhibit tumor growth in xenograft models. The study noted that the compounds induced cell cycle arrest and apoptosis in treated tumors .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis; inhibits growth ,
AntiviralEffective against Ebola and Marburg
AntimicrobialPotential against bacterial infections
CytotoxicityInhibits proliferation in various cell lines

Table 2: Structural Features Related to Biological Activity

Structural FeatureRole in Activity
Dimethylamino GroupEnhances solubility and bioavailability
Sulfamoyl MoietyPotential antimicrobial activity
Pyrimidine RingMay enhance antiviral properties

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